Tert-butyl 6-(aminomethyl)-5,8-dioxa-2-azaspiro[3.5]nonane-2-carboxylate
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Overview
Description
Tert-butyl 6-(aminomethyl)-5,8-dioxa-2-azaspiro[35]nonane-2-carboxylate is a complex organic compound with the molecular formula C13H24N2O3 It is characterized by a spirocyclic structure, which includes a tert-butyl ester group, an aminomethyl group, and two oxygen atoms forming a dioxaspiro ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-(aminomethyl)-5,8-dioxa-2-azaspiro[35]nonane-2-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial-grade reagents, automated reaction systems, and stringent quality control measures to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 6-(aminomethyl)-5,8-dioxa-2-azaspiro[3.5]nonane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of aminomethyl-substituted compounds .
Scientific Research Applications
Tert-butyl 6-(aminomethyl)-5,8-dioxa-2-azaspiro[3.5]nonane-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of tert-butyl 6-(aminomethyl)-5,8-dioxa-2-azaspiro[3.5]nonane-2-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The spirocyclic structure provides rigidity and stability, which can affect the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate: Similar spirocyclic structure but with different functional groups.
Tert-butyl 1,5-dioxa-8-azaspiro[3.5]nonane-8-carboxylate: Another spirocyclic compound with variations in the ring system and substituents.
Uniqueness
Tert-butyl 6-(aminomethyl)-5,8-dioxa-2-azaspiro[3.5]nonane-2-carboxylate is unique due to its specific combination of functional groups and spirocyclic structure.
Properties
IUPAC Name |
tert-butyl 6-(aminomethyl)-5,8-dioxa-2-azaspiro[3.5]nonane-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4/c1-11(2,3)18-10(15)14-6-12(7-14)8-16-5-9(4-13)17-12/h9H,4-8,13H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILTUOMOSPDZZGS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)COCC(O2)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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